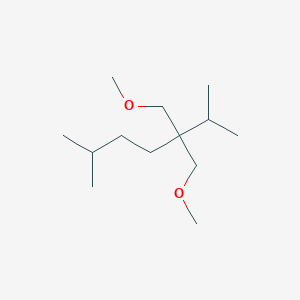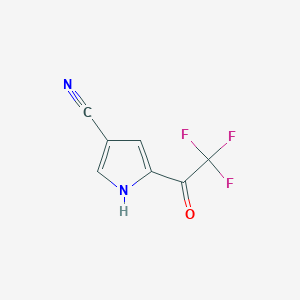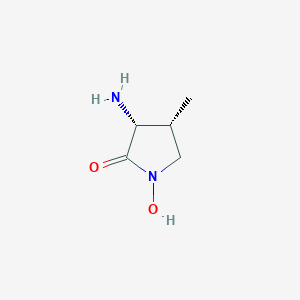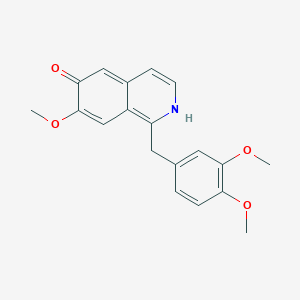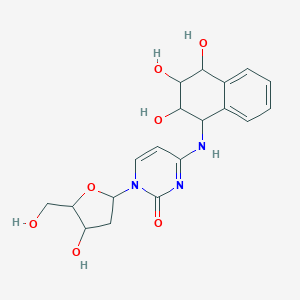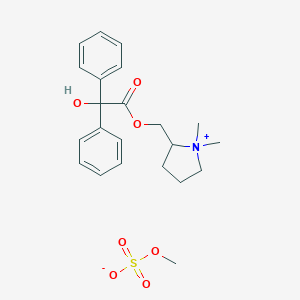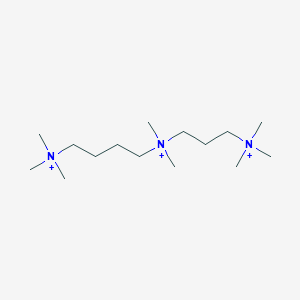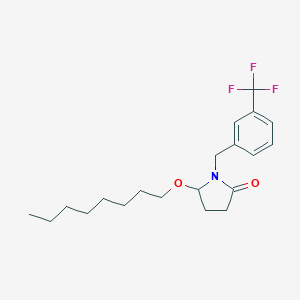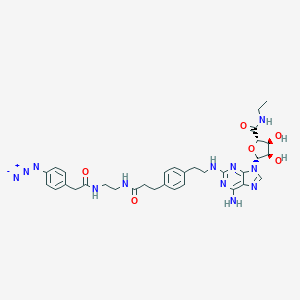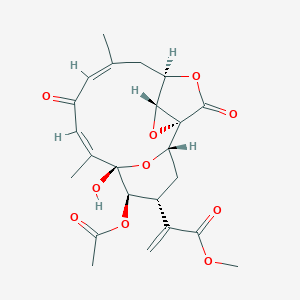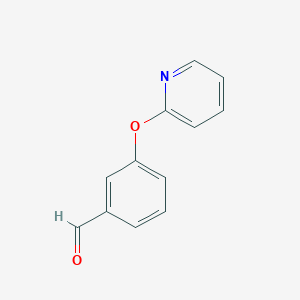
3-(Pyridin-2-yloxy)benzaldehyde
Übersicht
Beschreibung
3-(Pyridin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H9NO2. It has a molecular weight of 199.21 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-(Pyridin-2-yloxy)benzaldehyde is 1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(Pyridin-2-yloxy)benzaldehyde is a white to yellow solid . It has a melting point of 115-116 °C . The density of this compound is 1.207g/cm3 . Its boiling point is 362.8ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Biocompatible Chemosensors for pH Discrimination
3-(Pyridin-2-yloxy)benzaldehyde derivatives have been used in the development of biocompatible fluorescent chemosensors for pH. These chemosensors show significant fluorescence intensity changes across different pH levels, enabling them to distinguish between normal cells and cancer cells, as cancer cells exhibit a different pH range compared to normal cells. This application is significant in cancer research and diagnostic methods (Dhawa et al., 2020).
Catalyst in Organic Reactions
3-(Pyridin-2-yloxy)benzaldehyde and its analogs play a role as intermediates or catalysts in various organic reactions. For example, they are involved in the Suzuki cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic chemistry. This process is essential for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals (Wang et al., 2014).
Synthesis of Complex Organic Structures
The compound is instrumental in the synthesis of complex organic structures like pyrano[3,2-c]pyridine scaffolds. These structures have promising applications in biomedical fields due to their functional properties (Elinson et al., 2018).
Electrochemical Applications
In electrochemistry, derivatives of 3-(Pyridin-2-yloxy)benzaldehyde have been used to create electrochemically active materials. These materials exhibit catalytic activity for specific chemical reactions, such as the oxidation of benzyl alcohol to benzaldehyde, an essential reaction in organic synthesis (Lu et al., 2014).
Luminescence Studies
3-(Pyridin-2-yloxy)benzaldehyde derivatives have been explored in luminescence studies. These compounds can form complexes that exhibit strong luminescence, useful in developing new materials for optoelectronic applications (Gusev et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYNKLOBXMTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370694 | |
| Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)benzaldehyde | |
CAS RN |
137386-78-8 | |
| Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

